4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride
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Overview
Description
4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride is a chemical compound with the molecular formula C10H13ClN2O4S It is a derivative of benzenesulfonyl chloride, featuring a methoxyethylcarbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Benzenesulfonyl chloride and 2-methoxyethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.
Procedure: Benzenesulfonyl chloride is added dropwise to a solution of 2-methoxyethylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions for higher yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form the corresponding sulfonic acid and amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Sulfonic Acid and Amine: Products of hydrolysis reactions.
Scientific Research Applications
4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical and biological applications, where the compound acts as a key intermediate or reagent.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: The parent compound, lacking the methoxyethylcarbamoylamino group.
4-(2-aminoethyl)benzenesulfonamide: A related compound with an aminoethyl group instead of methoxyethylcarbamoylamino.
4-(2-methoxyethyl)benzenesulfonyl Chloride: Similar structure but without the carbamoylamino group.
Uniqueness
4-[3-(2-Methoxy-ethyl)-ureido]benzenesulfonyl chloride is unique due to the presence of both the methoxyethyl and carbamoylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthesis and research.
Properties
IUPAC Name |
4-(2-methoxyethylcarbamoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-17-7-6-12-10(14)13-8-2-4-9(5-3-8)18(11,15)16/h2-5H,6-7H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCNGGYNOBVSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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